4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
Description
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core substituted with a trifluoromethyl group and a piperazine ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine moiety contributes to hydrogen bonding and solubility. This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of receptor ligands (e.g., sigma-2, D3, and androgen receptor degraders) . Its structural versatility allows for modifications to optimize pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
4-piperazin-1-yl-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3/c13-12(14,15)11-7-10(2-1-9(11)8-16)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMVLTXVOAUKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464867 | |
| Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
262295-57-8 | |
| Record name | 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The benzene ring must be activated to facilitate substitution. The trifluoromethyl (-CF3) and nitrile (-CN) groups are electron-withdrawing, meta-directing substituents, which enhance the ring’s electrophilicity at the para position relative to the nitrile group. A halogen (Cl or Br) at the 4-position enables attack by the piperazine nucleophile.
Hypothetical Reaction Pathway:
- Starting Material: 4-Chloro-2-(trifluoromethyl)benzonitrile
- Nucleophile: Piperazine (free base or hydrochloride)
- Base: Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)
- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Conditions: 80–120°C, 12–24 hours
Example Procedure:
4-Chloro-2-(trifluoromethyl)benzonitrile (1.0 equiv), piperazine (2.0 equiv), and Cs2CO3 (3.0 equiv) are combined in DMF and stirred at 100°C for 18 hours. The mixture is cooled, diluted with ethyl acetate, washed with water, and purified via column chromatography (SiO2, hexane/ethyl acetate) to yield the product.
Optimization Challenges
- Regioselectivity: Competing substitution at other positions is mitigated by the directing effects of -CF3 and -CN.
- Piperazine Handling: Excess piperazine ensures complete substitution but necessitates careful stoichiometric control to avoid side reactions.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing intermediates.
Transition Metal-Catalyzed Coupling
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer modern, efficient routes to arylpiperazines. This method is advantageous for substrates with poor reactivity in SNAr.
Buchwald-Hartwig Amination
Reaction Parameters:
- Catalyst: Pd2(dba)3 (palladium tris(dibenzylideneacetone))
- Ligand: Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
- Base: Cs2CO3
- Solvent: Toluene or 1,4-dioxane
- Conditions: 100–110°C, 12–24 hours
Example Procedure:
4-Bromo-2-(trifluoromethyl)benzonitrile (1.0 equiv), piperazine (1.2 equiv), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 equiv) are combined in toluene. The mixture is degassed, heated under reflux for 24 hours, and filtered through Celite. The crude product is purified via recrystallization (ethanol/water).
Advantages Over SNAr
- Broader Substrate Scope: Tolerates less-activated aryl halides.
- Higher Yields: Reduced side products due to catalytic specificity.
- Milder Conditions: Lower temperatures compared to traditional SNAr.
Comparative Analysis of Methods
Alternative Synthetic Routes
Ullmann-Type Coupling
Copper-catalyzed coupling offers a cost-effective alternative to palladium, albeit with higher temperatures (150–200°C) and longer reaction times (48–72 hours). A typical protocol uses CuI, 1,10-phenanthroline, and K3PO4 in DMSO.
Reductive Amination
While less common for arylpiperazines, reductive amination could theoretically couple a ketone intermediate with piperazine. However, this route is impeded by the stability of the nitrile and trifluoromethyl groups under reducing conditions.
Practical Considerations
Starting Material Availability
4-Halo-2-(trifluoromethyl)benzonitriles are critical precursors. Commercial suppliers (e.g., SynQuest Laboratories, American Custom Chemicals Corporation) offer these compounds, though prices range from $491–$1,328 per gram.
Purification Challenges
- Byproducts: Unreacted piperazine and halogenated intermediates require careful separation.
- Chromatography: Silica gel chromatography with gradients of hexane/ethyl acetate is standard.
- Crystallization: Ethanol/water mixtures yield high-purity crystals (>95%).
Emerging Methodologies
Recent advances in photoredox catalysis and flow chemistry may enable faster, greener syntheses. For example, visible-light-mediated C–N coupling could reduce reliance on transition metals, though no specific studies on this compound are reported.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzonitrile compounds .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been extensively studied for its potential therapeutic applications, particularly in neuropharmacology. Key areas of interest include:
- Neurotransmitter Receptor Antagonism : Research indicates that 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile may act as an antagonist for various neurotransmitter receptors, offering potential benefits in treating disorders such as anxiety and depression. Its binding affinity and selectivity towards specific receptors are critical for determining its therapeutic applications.
- Anti-Cancer Properties : Preliminary in vitro studies suggest that the compound may possess anti-cancer properties. However, further investigations are necessary to elucidate the mechanisms behind these effects and assess its efficacy as a cancer treatment.
Synthesis and Yield
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzonitrile with piperazine. Various methods can facilitate this reaction, with reported yields reaching approximately 73%.
Comparative Analysis with Analog Compounds
To understand the unique aspects of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(Piperazin-1-yl)benzonitrile hydrochloride | Lacks trifluoromethyl group | Potentially different biological activity profile |
| 2-(Trifluoromethyl)benzamide | Contains amide instead of nitrile | Different reactivity and solubility characteristics |
| 4-(Morpholin-1-yl)-2-(trifluoromethyl)benzonitrile | Morpholine instead of piperazine | May exhibit distinct pharmacological properties |
This table highlights how the trifluoromethyl substitution may influence both chemical reactivity and biological activity differently than its analogs.
Case Studies
Several studies have explored the biological activities of compounds related to or derived from this compound:
- PD-1/PD-L1 Interaction Inhibition : A study synthesized a series of derivatives, including those with piperazine moieties, which exhibited potent inhibitory activity on PD-1/PD-L1 binding. The most promising candidate demonstrated an IC50 value of 8.52 μM, indicating significant potential for further optimization in cancer immunotherapy .
- Poly (ADP-Ribose) Polymerase Targeting : Another research effort focused on developing compounds targeting poly (ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. The findings suggest that compounds with similar structural features to this compound could be effective in treating cancers by exploiting this pathway .
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the piperazine ring can interact with various biological receptors. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile with analogous compounds, focusing on synthesis, physicochemical properties, and applications.
Piperazine-Substituted Benzonitrile Derivatives
Key Observations :
- Synthetic Efficiency : Compound 5k achieves an 85% yield, higher than the benzyl-substituted 5l (69%), likely due to steric hindrance from the benzyl group .
- Structural Impact on Properties: The trifluoromethyl group in the target compound enhances metabolic stability compared to nitro or fluorophenoxy derivatives .
- Applications : Derivatives like 5k and 5l are tailored for triazine-based receptor targeting, while the target compound is optimized for proteolysis-targeting chimeras (PROTACs) .
Trifluoromethyl-Substituted Piperazine Derivatives
Key Observations :
- Bioactivity: The imidazolidinone-thioxo derivative exhibits PROTAC activity with 83% yield, highlighting its role in targeted protein degradation .
- Thermal Stability : The chloropyridinyl derivative has a defined melting point (144–146°C), suggesting crystalline stability advantageous for formulation .
Fluorinated Benzonitrile Intermediates
Biological Activity
4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile, a compound with significant pharmaceutical potential, is characterized by its unique chemical structure, which includes a piperazine moiety and a trifluoromethyl-substituted benzonitrile. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H13ClF3N3
- Molecular Weight : Approximately 291.71 g/mol
- Structure : The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. It has been investigated for its potential as an antagonist at various neurotransmitter receptors, which could be beneficial in treating anxiety and depression. Additionally, preliminary studies suggest anti-cancer properties that warrant further exploration.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neuropharmacological | Antagonist for neurotransmitter receptors | |
| Anti-cancer | Potential anti-cancer effects in vitro | |
| Antimicrobial | Investigated for antimicrobial properties |
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve modulation of neurotransmitter signaling pathways. The compound's interaction with specific receptors can lead to alterations in cellular signaling that may contribute to its therapeutic effects.
Case Studies and Research Findings
-
Neuropharmacology Studies :
- In vitro assays have demonstrated that this compound can inhibit the activity of certain neurotransmitter receptors, suggesting its potential use in treating mood disorders. For instance, studies have shown significant binding affinity to serotonin and dopamine receptors, which are critical in mood regulation.
-
Anti-Cancer Investigations :
- Preliminary studies indicated that this compound may inhibit cancer cell proliferation. In one study, the compound was tested against various cancer cell lines, showing a dose-dependent reduction in viability. The exact pathways involved remain to be defined but may include apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- The compound has also been evaluated for antimicrobial properties, demonstrating efficacy against certain bacterial strains. This aspect of its activity could lead to applications in treating infections.
Synthesis and Yield
The synthesis of this compound typically involves the reaction of 4-(trifluoromethyl)benzonitrile with piperazine. Reports indicate yields around 73% under optimized conditions.
Comparative Analysis
To understand the unique aspects of this compound, it is useful to compare it with structurally related compounds:
Table 2: Comparison with Related Compounds
| Compound Name | Structural Features | Biological Activity Profile |
|---|---|---|
| 4-(Piperazin-1-yl)benzonitrile | Lacks trifluoromethyl | Different activity profile |
| 2-(Trifluoromethyl)benzamide | Contains amide | Varies in reactivity |
| 4-(Morpholin-1-yl)-2-(trifluoromethyl)benzonitrile | Morpholine instead | Distinct pharmacological properties |
Q & A
How can synthetic routes for 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile be optimized to improve yield and purity?
Methodological Answer:
Synthetic optimization involves evaluating substituent effects on piperazine rings and reaction conditions. For example, substituting the piperazine moiety with pyrimidinyl or benzyl groups (e.g., as in compounds 5k and 5l ) resulted in yields of 85% and 69%, respectively, under THF reflux conditions . Key factors include:
- Temperature control : Higher yields correlate with precise reflux conditions (e.g., 283–284°C for 5k ).
- Purification : Column chromatography with solvents like ethyl acetate/hexane mixtures removes unreacted intermediates.
- Catalyst screening : Transition-metal catalysts (e.g., Pd for coupling reactions) may enhance efficiency.
What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220–2240 cm⁻¹ for the nitrile group, C-F stretches at 1100–1200 cm⁻¹) .
- NMR Analysis :
- ¹H NMR : Piperazine protons appear as multiplets at δ 2.5–3.5 ppm; trifluoromethyl groups split signals due to coupling with adjacent protons .
- ¹³C NMR : The nitrile carbon resonates at ~115–120 ppm, while CF₃ carbons appear at ~125 ppm (quartet due to ¹JCF coupling) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for exact mass matching).
How can discrepancies between experimental and theoretical NMR data be resolved for piperazine-containing compounds?
Methodological Answer:
Discrepancies often arise from conformational flexibility of the piperazine ring and solvent effects. For example, 5k showed deviations in ¹³C NMR shifts due to dynamic chair-to-chair interconversion . Strategies include:
- DFT Calculations : Simulate solvent-polarized environments (e.g., using Gaussian with PCM models).
- Variable-Temperature NMR : Freeze ring conformations at low temperatures (e.g., 193 K) to simplify splitting patterns .
- 2D NMR : NOESY or COSY correlations map spatial proximity of protons to validate assignments.
What structure-activity relationship (SAR) insights exist for trifluoromethyl and piperazine motifs in kinase inhibitors?
Methodological Answer:
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the piperazine ring improves solubility and target binding. For example:
- In quinoline derivatives (e.g., 4-(4-methylpiperazin-1-yl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-7-(trifluoromethyl)quinoline), the CF₃ group increases cellular permeability, and piperazine forms hydrogen bonds with kinase ATP-binding pockets .
- Substituting the piperazine nitrogen with aryl groups (e.g., 4-fluorophenyl) modulates selectivity for serotonin receptors vs. kinases .
How can crystallographic data resolve ambiguities in molecular conformations of this compound derivatives?
Methodological Answer:
Single-crystal X-ray diffraction provides definitive bond angles and torsion angles. For instance:
- In 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone , the piperazine ring adopts a chair conformation with a dihedral angle of 85.3° between the benzotriazole and fluorophenyl planes .
- Crystallographic data (e.g., CCDC deposition numbers) validate computational models for docking studies.
What strategies mitigate solubility challenges in biological assays for this compound?
Methodological Answer:
- Salt Formation : Hydrochloride salts (e.g., 4-(2,4-difluorobenzoyl)piperidine HCl) improve aqueous solubility .
- Co-solvents : Use DMSO/PBS mixtures (<0.1% DMSO) to maintain compound stability.
- Nanoparticle Formulation : Encapsulation in PEGylated liposomes enhances bioavailability for in vivo studies .
How does the trifluoromethyl group influence metabolic stability in pharmacokinetic studies?
Methodological Answer:
The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes. For example:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
